molecular formula C21H21NO4 B557860 Fmoc-cycloleucine CAS No. 117322-30-2

Fmoc-cycloleucine

Cat. No.: B557860
CAS No.: 117322-30-2
M. Wt: 351,4 g/mole
InChI Key: IECZEINPZOFWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Neuroprotection in Brain Injury

  • Neuroprotection in Mature and Immature Brain : Fmoc-L-leucine, a ligand of PPARgamma, demonstrates neuroprotective properties in both adult and immature brain models. In adult mice with magnesium deficiency, Fmoc-L-leucine protected against audiogenic seizures, an effect mitigated by the PPARgamma antagonist GW9662. It also showed neuroprotection against cerebral ibotenate toxicity in neonatal brain injury models, significantly reducing the size of lesions in grey matter. These findings suggest the potential of targeting PPARs for protecting immature brains without the toxic effects seen with classic adult brain protectants (Maurois et al., 2008).

Tissue Engineering and Stem Cell Proliferation

  • Scaffolds for Proliferation and Differentiation of Mesenchymal Stem Cells : Fmoc-diphenylalanine (Fmoc-FF) and Fmoc-arginine-glycine-aspartate (Fmoc-RGD) peptides form a 3D network of supramolecular hydrogel, providing a nanofibrous network for cell attachment. Mesenchymal stem cells (MSCs) in this hydrogel show increased proliferation and survival. Moreover, MSCs encapsulated in this hydrogel demonstrate the ability to undergo osteogenic, adipogenic, and chondrogenic differentiation in vitro and in vivo, making these nanofibers suitable for musculoskeletal tissue engineering (Wang et al., 2017).

Drug Delivery System

  • Drug Delivery to Bone Using Acidic Oligopeptide : Fmoc-conjugated oligopeptides show potential as a drug delivery system, particularly to the bone. Fmoc-D-Asp oligopeptides, for example, selectively target bone tissue. A synthesized compound, estradiol-17β-succinate-(L-Asp)6 (E2-(L-Asp)6), distributed selectively in bone and effectively prevented osteoporosis-related bone loss without affecting the uterine weight, suggesting that acidic oligopeptide-based drug delivery systems can be effective in targeting specific tissues or organs, potentially minimizing side effects (Sekido et al., 2001).

Safety and Hazards

Fmoc-cycloleucine should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . The main method of discovery has been biological display—phage, mRNA, and ribosome—the synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space . In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-cycloleucine typically involves the protection of the amino group of cycloleucine with the Fmoc group. This can be achieved by reacting cycloleucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group of cycloleucine to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-19(24)21(11-5-6-12-21)22-20(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13H2,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECZEINPZOFWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359656
Record name Fmoc-cycloleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117322-30-2
Record name Fmoc-cycloleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-(9-Fluorenylmethyloxycarbonyl)amino-1-cyclopentane carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a chilled (ice bath) suspension of aminocyclopentanecarboxylic acid (1.05 g, 8.13 mmol) in alumina-filtered dioxane (8 mL) was added 10% Na2CO3 (16.5 mL). The reaction mixture became clearer (but not completely clear) after 10% Na2CO3 was added. A solution of a fluorenylmethyl chloroformate (2.11 g, 8.16 mmol in 12 mL dioxane) was then slowly added to the reaction mixture, which became (and remained) cloudy. The reaction mixture was allowed to warm to room temperature (~20° C.) and was stirred overnight under N2. The reaction mixture was poured into ice water (~150 mL) and extracted three times with anhydrous ether. (Some product went into the ether layer). The aqueous layer was chilled in an ice bath, acidified with concentrated HCl to pH of about 2, and extracted three times with ethyl acetate (3×50 mL). The combined ethyl acetate layers were washed with 0.1N HCl and H2O. The ether and ethyl acetate layers were dried over MgSO4, combined and concentrated. Flash chromatography (40-50% ethyl acetate/hexane) gave the title compound as a white foam in a yield of 16.6% (0.476 g (1.35 mmol). DEI m+@m/z 351.
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
fluorenylmethyl chloroformate
Quantity
12 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
16.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-cycloleucine
Reactant of Route 2
Reactant of Route 2
Fmoc-cycloleucine
Reactant of Route 3
Reactant of Route 3
Fmoc-cycloleucine
Reactant of Route 4
Reactant of Route 4
Fmoc-cycloleucine
Reactant of Route 5
Reactant of Route 5
Fmoc-cycloleucine
Reactant of Route 6
Reactant of Route 6
Fmoc-cycloleucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.